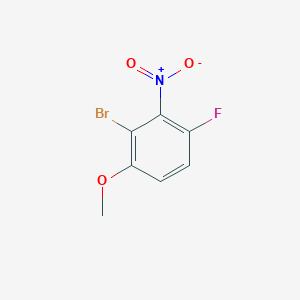

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

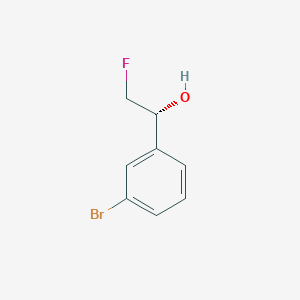

“2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene” is a chemical compound with the empirical formula C7H5BrFNO3 . It is used as a building block for fused aromatic and heteroaromatic compounds .

Synthesis Analysis

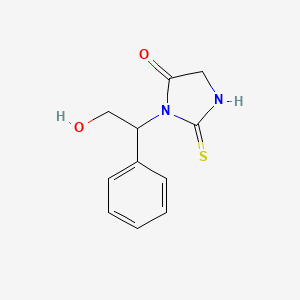

The synthesis of such compounds often involves multiple steps. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can also be prepared by displacement reactions with nitrite ions .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene” can be represented by the SMILES string [O-]N+c1ccc(Br)cc1F . The InChI key is VQCWSOYHHXXWSP-UHFFFAOYSA-N .Chemical Reactions Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 84-88 °C . It has a molecular weight of 220.00 .Scientific Research Applications

Synthetic Chemistry and Organic Synthesis

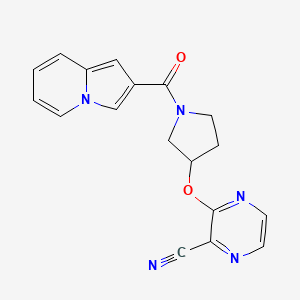

- Reagent in the Synthesis of N-Fused Tricyclic Indoles : 2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene serves as a valuable building block in the construction of complex indole derivatives. These N-fused tricyclic indoles find applications in medicinal chemistry, agrochemicals, and materials science .

Materials Science and Organic Electronics

- Building Block for Fused Aromatic and Heteroaromatic Compounds : The unique substitution pattern of this compound makes it useful in designing organic semiconductors, light-emitting materials, and other functional materials. Researchers explore its electronic properties and potential applications in organic photovoltaics and field-effect transistors .

Mechanism of Action

Mode of Action

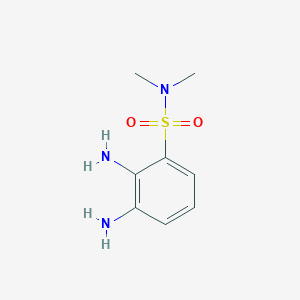

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene might interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The electron-withdrawing nitro group could potentially enhance the electrophilicity of the benzene ring, facilitating reactions with nucleophilic residues in the target proteins .

Pharmacokinetics

The compound’s lipophilicity, conferred by the benzene ring, could potentially facilitate its absorption and distribution within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene .

properties

IUPAC Name |

3-bromo-1-fluoro-4-methoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVFMAGJMFDUOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2514724.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)